1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
Description
Molecular Architecture and Bridged Cyclophane Configuration
The core of the molecule consists of a [2.2]paracyclophane scaffold, characterized by two benzene rings connected via ethylene bridges at the 1,4-positions. This configuration imposes significant steric constraints, forcing the aromatic rings into a nearly cofacial arrangement with an interplanar distance of approximately 3.0 Å. The dibenzocyclohexaphane system is further functionalized at the 12- and 43-positions with bis(3,5-dimethylphenyl)phosphine oxide groups, introducing additional steric bulk and electronic complexity.
The molecular formula C~48~H~50~O~2~P~2~ (molecular weight 720.9 g/mol) reflects the incorporation of two phosphoryl groups and four 3,5-dimethylphenyl moieties. The ethylene bridges between the benzene rings adopt a staggered conformation, as evidenced by ^1^H-NMR coupling constants (J = 12.6–9.0 Hz) observed in related paracyclophane derivatives. This staggered arrangement minimizes nonbonded interactions between the bridging hydrogen atoms while maintaining π-π stacking between the aromatic rings.
Properties
Molecular Formula |
C48H50O2P2 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
5,11-bis[bis(3,5-dimethylphenyl)phosphoryl]tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene |
InChI |
InChI=1S/C48H50O2P2/c1-31-17-32(2)22-43(21-31)51(49,44-23-33(3)18-34(4)24-44)47-29-39-9-13-41(47)15-11-40-10-14-42(16-12-39)48(30-40)52(50,45-25-35(5)19-36(6)26-45)46-27-37(7)20-38(8)28-46/h9-10,13-14,17-30H,11-12,15-16H2,1-8H3 |
InChI Key |
USFYXQCAXOZHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Coupling Strategy
The synthesis typically employs multi-step coupling reactions, leveraging aromatic nucleophilic substitution or palladium-catalyzed cross-coupling techniques. A common approach involves:
- Starting from a dibromo-substituted paracyclophane derivative (e.g., (Sp)-1,4(1,4)-dibenzenacyclohexaphane dibromide).
- Performing Suzuki coupling with appropriate boronic acids or phenylboronic acid derivatives to introduce aryl substituents.
- Conversion of hydroxyl groups to triflate derivatives using trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine, yielding highly reactive intermediates for further substitution.
Palladium-Catalyzed Phosphination
The key step involves palladium-catalyzed coupling of the triflate intermediate with bis(3,5-dimethylphenyl)phosphine oxide (Ar2P(O)H) under the following conditions:
- Catalyst: Palladium acetate (Pd(OAc)2) combined with 1,4-bis(diphenylphosphino)butane (dppb) as ligand.
- Base: N,N-diisopropylethylamine (DIPEA).
- Solvent: Degassed dimethyl sulfoxide (DMSO).
- Temperature: Elevated, around 120 °C.
- Atmosphere: Dry nitrogen to prevent oxidation or moisture interference.
This reaction proceeds with high conversion, monitored by thin-layer chromatography (TLC), and yields the bis(phosphine oxide) product in 70-87% isolated yield after purification.
Reduction and Purification
Following phosphination, reduction steps may be applied to convert phosphine oxides to phosphines if required, using reducing agents such as trichlorosilane or other hydride donors under controlled conditions.
Purification is typically achieved by:
- Extraction with organic solvents (e.g., ethyl acetate).
- Sequential washing with aqueous acid, sodium bicarbonate, and brine.
- Drying over anhydrous sodium sulfate.
- Flash chromatography using ethyl acetate/petroleum ether mixtures.
- Crystallization to obtain pure white or yellow solids.
Industrial Production Considerations
Industrial scale synthesis adapts the above laboratory methods with modifications to enhance efficiency and yield:
- Use of continuous flow reactors for better heat and mass transfer.
- Optimization of catalyst loading and reaction times.
- Implementation of scalable purification techniques such as recrystallization and preparative chromatography.
- Strict control of inert atmosphere and moisture to maintain product integrity.
Reaction Data and Yields
| Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Suzuki Coupling | Dibromo-paracyclophane + 2-hydroxyphenylboronic acid, Pd catalyst | ~80 | Hydroxy-substituted intermediate |
| Triflation | Tf2O, pyridine | 99 | Triflate intermediate |
| Pd-Catalyzed Phosphination | Ar2P(O)H, Pd(OAc)2/dppb, DIPEA, DMSO, 120 °C | 70-87 | Bis(phosphine oxide) product |
| Purification | Extraction, washing, chromatography | - | Pure crystalline compound |
Research Findings and Characterization
- The final compound exhibits melting points around 124-165 °C depending on the exact derivative and purity.
- Optical rotation measurements confirm stereochemistry (e.g., [α]D values ranging from -305° to -354°).
- Infrared spectroscopy shows characteristic P=O stretching bands near 1100-1200 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) spectra (¹H and ³¹P) confirm the presence of aromatic protons and phosphine oxide groups.
- High-resolution mass spectrometry (HRMS) validates molecular formula C48H50O2P2 with molecular weight ~720.9 g/mol.
Summary of Preparation Methodology
The preparation of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a multi-step process involving:
- Aromatic Suzuki coupling to build the cyclophane backbone with appropriate substituents.
- Conversion to reactive triflate intermediates.
- Palladium-catalyzed phosphination with bis(3,5-dimethylphenyl)phosphine oxide.
- Purification by chromatographic and crystallization techniques.
This method provides high yields and stereochemical control, making it suitable for both research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Scientific Research Applications
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, such as hydrogenation and cross-coupling reactions.
Medicine: It is being explored for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) involves its interaction with various molecular targets. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the transformation of substrates into desired products. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Structural and Backbone Differences
Similar Compounds :
(R)-(2,2',6,6'-Tetramethoxy-[3,3'-bipyridine]-4,4'-diyl)bis(bis(3,5-dimethylphenyl)phosphine oxide) (CAS 936475-00-2):
- Features a bipyridine backbone with methoxy groups, introducing nitrogen atoms for electronic modulation .
- Likely lower rigidity compared to the macrocyclic target.
1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane (CAS 220185-37-5): Flexible butane linker instead of a macrocycle . Molecular formula: C₃₇H₄₆P₂ (MW ~568 g/mol), smaller than the target compound .
Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0): A monodentate ligand without oxide groups or a backbone structure . Simpler structure (MW ~316 g/mol) .
Physical and Chemical Properties
Key Observations :
- Rigid macrocycle reduces conformational flexibility compared to butane-linked analogs .
Biological Activity
1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is a complex organophosphorus compound with the potential for various biological activities. This article explores its structure, synthesis, biological properties, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) is C48H50O2P2, with a molecular weight of approximately 720.9 g/mol. The compound features a unique dibenzenacyclohexane core integrated with phosphine oxide functionalities. The phosphine oxide groups are critical for its biological activity due to their ability to interact with various biological molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of Grignard reagents with chlorophosphines to form the desired phosphine oxide structures. The process may also utilize continuous flow reactors to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are employed to isolate the final product .
The mechanism by which 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) exerts its biological effects is primarily through its interaction with metal centers in catalytic reactions. This interaction can facilitate the transformation of substrates into biologically relevant products. Additionally, the compound's ability to coordinate with various biological targets may contribute to its therapeutic potential .
Anticancer Activity
A study investigating the anticancer effects of phosphine oxides demonstrated that derivatives similar to 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) could induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of the phosphine oxide group in enhancing cytotoxicity against cancer cells .
Antimicrobial Properties
Another research effort focused on the antimicrobial activity of phosphine oxides revealed that certain structural modifications could significantly enhance their efficacy against Gram-positive and Gram-negative bacteria. This suggests that 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) may also exhibit similar properties due to its structural characteristics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis(3,5-dimethylphenyl)phosphine oxide | Two 3,5-dimethylphenyl groups attached to phosphorus | Simpler structure without dibenzenacyclohexane core |
| Dibenzenacyclohexane | Similar core structure but lacks phosphine oxide functionality | Does not possess coordination properties |
| Triphenylphosphine oxide | Contains three phenyl groups instead of two dimethyl-substituted phenyls | Different steric and electronic properties affecting reactivity |
This table illustrates how 1,4(1,4)-dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide) stands out due to its unique cyclic structure and dual phosphine oxide functionality.
Q & A
Q. What are the recommended methods for synthesizing 1,4(1,4)-Dibenzenacyclohexaphane-12,43-diylbis(bis(3,5-dimethylphenyl)phosphine oxide), and how can reaction conditions be optimized?
Synthesis typically involves multi-step coupling reactions, leveraging aromatic nucleophilic substitution or cross-coupling strategies. For example, analogous phosphine oxide-containing polymers (e.g., bis(3-aminophenyl)phenyl phosphine oxide) are synthesized via condensation reactions under inert atmospheres at 80–120°C . Key parameters to optimize include:
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of techniques:
- X-ray crystallography : Employ software like OLEX2 for structure solution and refinement, ensuring bond lengths and angles align with DFT-predicted values .
- NMR spectroscopy : Analyze ¹H, ¹³C, and ³¹P NMR to confirm substituent positions and phosphine oxide coordination.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~800–1000 g/mol based on analogous compounds) .
Advanced Research Questions
Q. What role does the cyclohexaphane backbone play in modulating electronic properties for catalytic applications?
The rigid cyclohexaphane framework imposes steric constraints that enhance ligand-metal coordination in catalytic systems. For instance, similar phosphine oxide ligands exhibit improved enantioselectivity in asymmetric catalysis due to restricted rotation around the central axis . Experimental approaches:
Q. How do steric effects from the 3,5-dimethylphenyl groups influence solubility and aggregation in solution?
The bulky substituents reduce solubility in polar solvents (e.g., water) but enhance compatibility with aromatic solvents (toluene, xylene). Methodology:
- Dynamic Light Scattering (DLS) : Measure aggregate size in varying solvents.
- UV-Vis spectroscopy : Monitor absorbance shifts to detect π-π stacking interactions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition likely >250°C based on analogous phosphine oxides) .
Q. How can researchers resolve contradictions in reported crystallographic data for phosphine oxide derivatives?
Discrepancies often arise from polymorphic variations or disordered crystal packing. Strategies include:
- Multi-temperature crystallography : Collect data at 100 K and 298 K to identify temperature-dependent structural changes.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to rationalize packing motifs .
- Cross-validate with spectroscopic data : Compare experimental P=O bond lengths (typically 1.48–1.52 Å) with XRD results .
Methodological Considerations Table
Key Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
